molecular formula C13H18N2O2 B1475153 1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one CAS No. 1546722-68-2

1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one

Cat. No. B1475153
CAS RN: 1546722-68-2
M. Wt: 234.29 g/mol
InChI Key: MGVCVUIWDLFVFA-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one, also known as 3-APM or 3-APMeth, is an organic compound that is a derivative of the aminopyrrolidines family. It is a synthetic compound that has been used in scientific research for a variety of purposes, including studying the effects of drugs on the body, understanding the mechanisms of action of certain drugs, and as an alternative to other drugs in laboratory experiments.

Scientific Research Applications

Spectroscopic Probes for Zn2+-Protein Interactions

1-(3-Aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethan-1-one and its related compounds have been explored as sensitive spectroscopic probes for Zn2+-protein interactions. These compounds, due to their structural characteristics, are able to form complexes with Zn2+, which can be utilized for the rapid spectrophotometric determination of the affinity of a protein for Zn2+. This application is critical for understanding and characterizing the binding dynamics and structural biochemistry of zinc proteins (Jefferson, Hunt, & Ginsburg, 1990).

Water-soluble Aminoxyls Synthesis

Research has also focused on the synthesis of water-soluble aminoxyls derived from aminopyrrolidinyl methanesulfonate structures. These compounds exhibit solubility in water and potential for association in other solvents, indicative of their chemical versatility and potential for various applications in chemical biology and materials science (Marx & Rassat, 2002).

Chemical Transformations in Organic Synthesis

The aminopyrrolidin-1-yl moiety serves as a critical intermediate in the synthesis of diverse organic compounds. For instance, 3-Aminopyrrolidin-2-ones, which share a structural motif with the compound of interest, have been involved in reactions leading to the formation of azomethines and further transformation into N-substituted aminopyrrolidin-2-ones. Such chemical transformations are fundamental in the synthesis of pharmaceuticals and complex organic molecules (Kostyuchenko et al., 2009).

Antibacterial Agents Synthesis

The compound and its analogues have been investigated for their role in synthesizing antibacterial agents. Specifically, modifications of the aminopyrrolidinyl group at certain positions on the naphthyridine nucleus have led to compounds with significant antibacterial activity, highlighting the molecule's utility in developing new therapeutics (Egawa et al., 1984).

Asymmetric Synthesis and Organocatalysis

In the realm of asymmetric synthesis and organocatalysis, the aminopyrrolidinyl moiety has been utilized to develop novel methodologies for the enantioselective synthesis of important organic compounds. This includes the synthesis of syn/anti-1,3-amino alcohols, which are valuable building blocks in organic synthesis and drug development (Jha, Kondekar, & Kumar, 2010).

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(2-methylphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-4-2-3-5-12(10)17-9-13(16)15-7-6-11(14)8-15/h2-5,11H,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVCVUIWDLFVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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